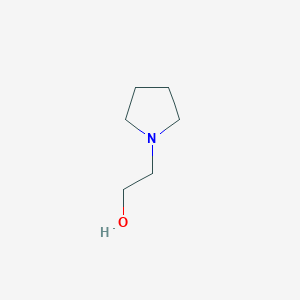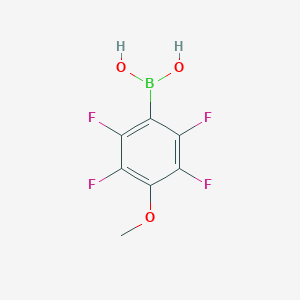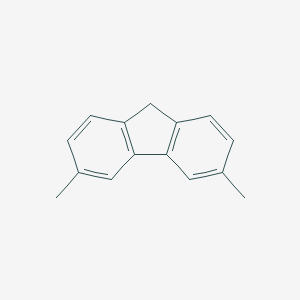
3,6-dimethyl-9H-fluorene
Vue d'ensemble
Description
3,6-Dimethyl-9H-fluorene is a chemical compound with the molecular formula C15H14 . It has an average mass of 194.272 Da and a monoisotopic mass of 194.109543 Da . It is an aromatic hydrocarbon derivative .
Synthesis Analysis
The synthesis of 9,9-dimethylfluorene derivatives has been reported in the literature. Another study reported the synthesis of a new small molecular hole-transporting material, 1,3,6,8-tetrakis [N- (p-methoxyphenyl)-N′- (9,9′-dimethyl-9H-fluoren-2-yl)-amino]pyrene (TFAP), which was applied in CH3NH3PbI3-perovskite solar cells .Molecular Structure Analysis
3,6-Dimethyl-9H-fluorene contains a total of 31 bonds, including 17 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .Physical And Chemical Properties Analysis
3,6-Dimethyl-9H-fluorene has a density of 1.1±0.1 g/cm³, a boiling point of 327.6±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 54.7±0.8 kJ/mol and a flash point of 159.4±13.1 °C . The compound has a molar refractivity of 63.4±0.3 cm³ .Applications De Recherche Scientifique
Organic Electronics
3,6-dimethyl-9H-fluorene is a valuable compound in the field of organic electronics due to its excellent charge transport properties. It is often used as a building block for organic semiconductors, which are crucial for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorene unit’s rigid planar structure facilitates effective π-π stacking, enhancing charge mobility and providing stability to the semiconductor layer .
Optoelectronics
In optoelectronics, 3,6-dimethyl-9H-fluorene derivatives have been utilized to improve the performance of devices like perovskite solar cells. Incorporating fluorene into hole transport materials can significantly enhance both the mobility and photovoltage, leading to higher power conversion efficiencies . This is attributed to the fluorene core’s ability to facilitate efficient charge transport and its compatibility with various photovoltaic materials.
Photonics
The photonic applications of 3,6-dimethyl-9H-fluorene include its use in photovoltaic devices where it acts as a component of polymer photocatalysts for light-driven hydrogen evolution from water . Its strong light absorption and good charge transfer characteristics make it an excellent candidate for converting solar energy into chemical energy, contributing to sustainable energy solutions.
Photophysical Studies
3,6-dimethyl-9H-fluorene is extensively studied for its photophysical properties. Researchers investigate its electronic absorption spectra, fluorescence spectra, and quantum yields in various solvents to understand its behavior in excited states . These studies are fundamental for designing materials with desired optical characteristics for applications in sensors and imaging technologies.
Electrochemical Properties
The electrochemical properties of 3,6-dimethyl-9H-fluorene are of significant interest in the development of energy storage devices. Its derivatives can be used to create materials with high charge carrier mobility and excellent morphological stability, making them suitable for use in rechargeable batteries and electrochemical transistors .
Organic Semiconductors
3,6-dimethyl-9H-fluorene plays a role in the synthesis of organic semiconductors, which are pivotal for the fabrication of flexible electronic devices. Its derivatives are often employed to enhance the performance of organic semiconductors by improving their stability and tailorability, which is essential for the advancement of flexible displays and wearable electronics .
Orientations Futures
Mécanisme D'action
Target of Action
3,6-Dimethyl-9H-fluorene, also known as 9,9-Dimethylfluorene , is primarily used as a pharmaceutical intermediate and a key component in the synthesis of optoelectronic materials . .
Mode of Action
It’s known that fluorene derivatives can be used to improve the mobility and photovoltage in perovskite solar cells
Biochemical Pathways
strain DBF63, a fluorene degrader, revealed that fluorene is metabolized to phthalate through several intermediates . This suggests that 3,6-Dimethyl-9H-fluorene might also be involved in similar metabolic pathways.
Pharmacokinetics
Its physical properties such as melting point (96°c) and boiling point (287°c) suggest that it may have good thermal stability .
Result of Action
Its use in optoelectronic materials suggests that it may influence electron mobility and photovoltage .
Action Environment
Its physical properties suggest that it may have good thermal stability .
Propriétés
IUPAC Name |
3,6-dimethyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-10-3-5-12-9-13-6-4-11(2)8-15(13)14(12)7-10/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTCFZXZGSLKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC3=C2C=C(C=C3)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324787 | |
| Record name | 3,6-Dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dimethyl-9H-fluorene | |
CAS RN |
7495-37-6 | |
| Record name | NSC407702 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





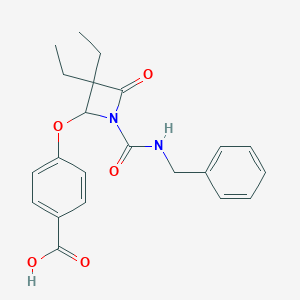
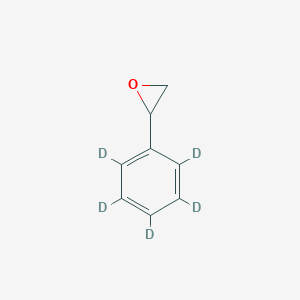



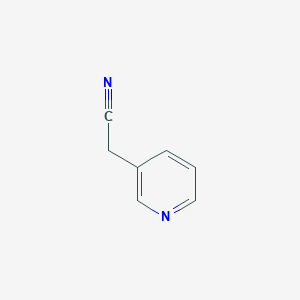

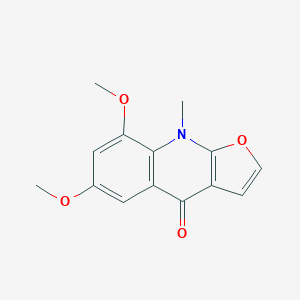
![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)

